molecular formula C10H8N2S B14412193 2-Pyridinamine, N-(thienylmethylene)- CAS No. 87795-45-7

2-Pyridinamine, N-(thienylmethylene)-

Katalognummer: B14412193
CAS-Nummer: 87795-45-7
Molekulargewicht: 188.25 g/mol
InChI-Schlüssel: SDWIEQMUJIZZSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridinamine, N-(thienylmethylene)- is a chemical compound with the molecular formula C10H8N2S It is a derivative of 2-aminopyridine, where the amino group is substituted with a thienylmethylene group

Vorbereitungsmethoden

The synthesis of 2-Pyridinamine, N-(thienylmethylene)- typically involves the reaction of 2-aminopyridine with a thienylmethylene precursor. One common method involves the use of an inert solvent and an acid catalyst to facilitate the reaction . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Analyse Chemischer Reaktionen

2-Pyridinamine, N-(thienylmethylene)- can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Pyridinamine, N-(thienylmethylene)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Pyridinamine, N-(thienylmethylene)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2-Pyridinamine, N-(thienylmethylene)- can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific applications and chemical properties.

Eigenschaften

CAS-Nummer

87795-45-7

Molekularformel

C10H8N2S

Molekulargewicht

188.25 g/mol

IUPAC-Name

N-pyridin-2-yl-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C10H8N2S/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-8H

InChI-Schlüssel

SDWIEQMUJIZZSY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)N=CC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.